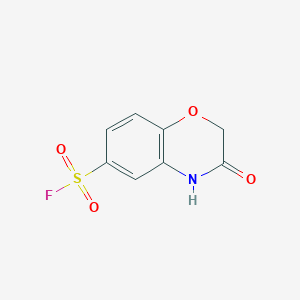

3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-6-磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride” is a chemical compound that is often used in organic synthesis reactions as an important intermediate . It can be used to synthesize biologically active compounds, such as drugs and pesticides .

Synthesis Analysis

The synthesis of 3,4-dihydro-3-oxo-2H-1,4-benzoxazines involves a regioselective one-pot synthesis process . A base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate . This intermediate subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis

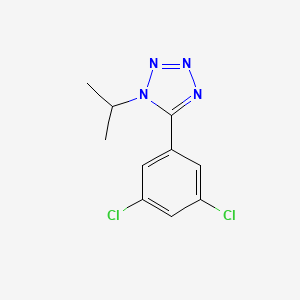

The molecular structure of “3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride” is complex. The InChI code for this compound is 1S/C10H9NO4/c1-14-10(13)6-2-3-8-7(4-6)11-9(12)5-15-8/h2-4H,5H2,1H3,(H,11,12) .Chemical Reactions Analysis

The chemical reactions involving “3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride” are complex and involve multiple steps . The use of a base is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate . This intermediate subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Physical And Chemical Properties Analysis

“3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride” is a weak acid that can react with bases to form the corresponding salts . It is insoluble in water but can dissolve in organic solvents such as alcohols, ethers, and esters . Its melting point generally ranges from 100-150°C .科学研究应用

Organic Synthesis

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride: serves as a crucial intermediate in organic synthesis. Researchers use it to construct more complex molecules due to its versatile reactivity. By incorporating this compound into synthetic pathways, chemists can access diverse chemical structures for drug development, materials science, and other applications .

Pesticidal Activities

Aryl-fused 1,4-oxazine derivatives, including our compound of interest, have garnered attention for their pesticidal properties. Specifically, they exhibit antifeedant and antifungal activities. These properties make them valuable candidates for developing environmentally friendly pesticides and crop protection agents .

Pharmacological Studies

Researchers have explored the pharmacological potential of 3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid and its derivatives. Notably, these compounds have been investigated as KATP channel openers for antihypertensive purposes. Additionally, their effects on COX-1 and COX-2 enzymes have been studied, potentially leading to novel therapeutic agents .

Material Science

Due to its unique structure, this compound may find applications in material science. Researchers might explore its use as a building block for designing functional materials, such as polymers, coatings, or sensors. Its sulfonyl fluoride group could impart specific properties to these materials .

Medicinal Chemistry

The presence of both a sulfonyl fluoride and a carboxylic acid group in this compound makes it interesting for medicinal chemistry. Scientists may investigate its interactions with biological targets, aiming to develop new drugs or optimize existing ones. Rational modifications based on its structure could lead to improved pharmacokinetics and efficacy .

Chemical Biology

Chemical biologists may employ 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride as a probe or tool to study biological processes. By selectively modifying specific functional groups, they can gain insights into cellular pathways, protein function, and enzyme activity. Such studies contribute to our understanding of biology and disease mechanisms .

作用机制

Target of Action

Related compounds have been tested for their activity onK ATP channels and COX-1 and COX-2 enzymes . These targets play crucial roles in regulating blood pressure and inflammation, respectively .

Mode of Action

Similar compounds have been suggested to interact with their targets, potentially causingcell membrane hyperpolarization and changes in intracellular ATP ratios .

Biochemical Pathways

The interaction with k atp channels and cox enzymes suggests potential effects oncardiovascular function and inflammatory responses .

Result of Action

Related compounds have shown a broad spectrum of activity, including potentialantihypertensive effects and anti-inflammatory activity .

Action Environment

The synthesis of related compounds has been reported to be influenced by factors such astemperature and the use of certain solvents .

安全和危害

This compound may irritate the skin, eyes, and respiratory tract, so appropriate protective measures, such as wearing gloves and goggles, should be taken . It should be stored in a dry, cool place, away from fire sources and oxidizers to prevent fire or explosion . After handling, contaminated areas should be thoroughly cleaned .

未来方向

The promising biological properties of aryl-fused 1,4-oxazine derivatives, including “3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride”, have encouraged the development of efficient synthetic strategies towards these compounds . Future research may focus on developing novel and modern synthetic strategies for the ring closure reactions involving transition metal catalysis, microwave-assistance, metal-free or solid-state processes .

属性

IUPAC Name |

3-oxo-4H-1,4-benzoxazine-6-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4S/c9-15(12,13)5-1-2-7-6(3-5)10-8(11)4-14-7/h1-3H,4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOXQVRGKUOCKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl fluoride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{3-[(4-methylbenzyl)oxy]-2-thienyl}-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B3007729.png)

![3-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]urea](/img/structure/B3007731.png)

![N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B3007742.png)

![4-tert-butyl-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B3007745.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3007746.png)

![2-[(4-Methylphenyl)sulfanyl]-1,4-diphenyl-1,4-butanedione](/img/structure/B3007750.png)